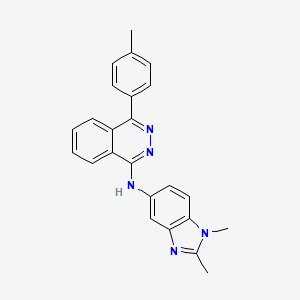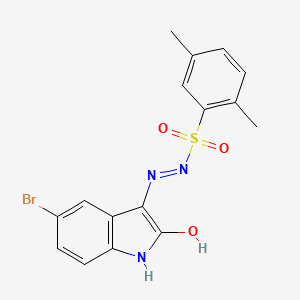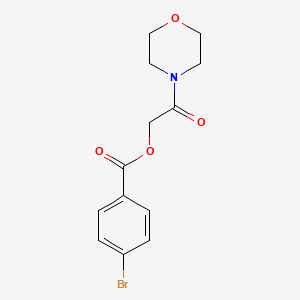
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine, also known as DM-PHthal, is a synthetic compound that has been widely used in scientific research. DM-PHthal has been found to have potential applications in various fields, including cancer treatment, drug development, and biological imaging.
作用機序
The mechanism of action of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine is not fully understood. However, it has been suggested that N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has been found to have several biochemical and physiological effects. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has been shown to inhibit the activity of certain enzymes, including topoisomerase II, which is involved in DNA replication and repair. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cells.
実験室実験の利点と制限
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has several advantages for lab experiments. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine is a potent anti-tumor agent and has been shown to inhibit the growth of various types of cancer cells. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine is also a fluorescent probe, allowing researchers to visualize and track cellular processes. However, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has some limitations for lab experiments. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine is a complex compound that requires expertise in organic chemistry for synthesis. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine is also relatively expensive, which may limit its use in some research settings.
将来の方向性
There are several future directions for research involving N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine. One direction is to further investigate the mechanism of action of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine, particularly its effects on enzymes involved in cancer cell growth and proliferation. Another direction is to explore the potential of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine as a therapeutic agent for cancer treatment. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine could also be further developed as a fluorescent probe for biological imaging, with potential applications in drug development and disease diagnosis. Finally, future research could focus on developing new methods for synthesizing N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine, making it more accessible for research purposes.
Conclusion:
In conclusion, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine is a synthetic compound that has shown great potential for scientific research. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has been found to have potent anti-tumor activity and has been used as a fluorescent probe for biological imaging. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has several biochemical and physiological effects, including the inhibition of certain enzymes and the induction of reactive oxygen species. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has advantages and limitations for lab experiments, and there are several future directions for research involving N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine. Overall, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine is a valuable tool for scientific research, with potential applications in cancer treatment, drug development, and biological imaging.
合成法
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine can be synthesized through a multi-step process involving several chemical reactions. The first step involves the synthesis of 1,2-dimethyl-1H-benzimidazole, which is then reacted with 4-(4-methylphenyl)-1-phthalazinamine to form N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine. The synthesis of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has been extensively used in scientific research, particularly in the fields of cancer treatment and drug development. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has been found to have potent anti-tumor activity and has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has also been used as a fluorescent probe for biological imaging, allowing researchers to visualize and track cellular processes.
特性
IUPAC Name |
N-(1,2-dimethylbenzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5/c1-15-8-10-17(11-9-15)23-19-6-4-5-7-20(19)24(28-27-23)26-18-12-13-22-21(14-18)25-16(2)29(22)3/h4-14H,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZNUZOZNRBSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC5=C(C=C4)N(C(=N5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-4-hydroxy-5-methoxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6112113.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide](/img/structure/B6112118.png)

![4-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B6112135.png)
![1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B6112145.png)
![N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6112147.png)


![methyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B6112170.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide](/img/structure/B6112178.png)
![5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione](/img/structure/B6112185.png)
![6-methyl-5-[5-(5-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6112191.png)

![N-(tert-butyl)-3-[(4-isopropylphenyl)amino]-1-piperidinecarboxamide](/img/structure/B6112207.png)